Bietanautine
Description
Historical Context of Bietanautine in Chemical and Pharmaceutical Sciences
The historical context of this compound is largely tied to its components and its emergence in patent literature related to pharmaceutical compositions.
Early mentions of this compound appear in patent documents, often listed as a potential component within broader pharmaceutical formulations. google.comgoogle.comgoogle.comrpxcorp.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com.nagoogle.com.nagoogle.comgoogle.com Its initial characterization is primarily defined by its chemical structure as a salt of diphenhydramine (B27) and acefyllinate. Diphenhydramine is a known first-generation H₁-antihistamine. Acefyllinate is a derivative of theophylline (B1681296), a compound with bronchodilatory properties. The combination in this compound suggests an early interest in leveraging the properties of both constituent molecules.
Based on computational analysis, this compound has a predicted LogP of 1.872, a topological polar surface area (tPSA) of 111.59, 2 hydrogen bond donors, and 12 hydrogen bond acceptors. invivochem.cn Its molecular complexity is computed as 597. nih.govinvivochem.cn
Here is a table summarizing some computed properties:
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₁N₉O₉ | PubChem nih.gov |
| Molecular Weight ( g/mol ) | 731.8 | PubChem nih.gov |
| Exact Mass (Da) | 731.30272392 | PubChem nih.gov |
| LogP | 1.872 | InvivoChem invivochem.cn |
| tPSA | 111.59 | InvivoChem invivochem.cn |
| Hydrogen Bond Donors | 2 | InvivoChem invivochem.cn |
| Hydrogen Bond Acceptors | 12 | InvivoChem invivochem.cn |
| Molecular Complexity | 597 | PubChem nih.govinvivochem.cn |
The evolution of this compound's role in pharmaceutical applications appears primarily within the context of its inclusion in various formulations described in patent literature. It has been listed as a potential component in compositions related to conditions such as allergic conditions, migraine, CNS injuries, and as an anti-emetic agent. google.comgoogle.comrpxcorp.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com.nagoogle.com.nagoogle.comgoogle.com Its presence in these diverse formulations suggests an exploration of its potential utility across different therapeutic areas, likely building upon the known effects of its components, diphenhydramine and acefyllinate. The specific advantages conferred by the this compound salt form, compared to administering the components separately, are a subject of ongoing interest in formulation science.
Early Mentions and Initial Characterization of this compound
Current Research Landscape and Gaps for this compound
The current research landscape for this compound, based on available information, appears to be primarily situated within patent applications and chemical databases rather than extensive independent pharmacological studies. While its chemical properties and structure are characterized, detailed publicly available research specifically focusing on its unique pharmacological profile as the combined salt is less prevalent compared to its individual components.
Gaps in the current research landscape include a comprehensive understanding of the specific pharmacokinetic and pharmacodynamic properties of this compound as a distinct chemical entity. Further research could explore how the acefyllinate component influences the absorption, distribution, metabolism, and excretion of diphenhydramine when administered as this compound. Additionally, detailed studies on potential synergistic or unique effects resulting from the salt combination, beyond the sum of its parts, represent a significant research gap. The extent of current active research specifically on this compound, outside of its potential inclusion in new formulations described in patents, is not clearly defined in the readily available literature.
Detailed research findings specifically focused on this compound are limited in the provided search results, which primarily list it as a component in various formulations or describe its basic chemical properties.
Here is a table summarizing some reported chemical information:
| Chemical Name | Synonyms | CAS Number |
| 2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | This compound, Nautamine, Diphenhydramine di(acefyllinate) | 6888-11-5 |
Further research is needed to fully elucidate the specific contributions and behavior of this compound as a distinct chemical compound in various biological and pharmaceutical contexts.
Structure
2D Structure
Properties
CAS No. |
6888-11-5 |
|---|---|
Molecular Formula |
C35H41N9O9 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C17H21NO.2C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;2*4H,3H2,1-2H3,(H,14,15) |
InChI Key |
COTYIKUDNNMSDT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bietanautine; Nautamine; Etanautine |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Bietanautine
Established Chemical Synthesis Routes for Bietanautine
Established routes for synthesizing components of this compound, particularly diphenhydramine (B27) and related amine structures, often involve alkylation or reductive amination reactions.
Reaction Mechanisms and Intermediate Compounds in this compound Synthesis
While specific detailed reaction mechanisms for the final combination of diphenhydramine and acefylline (B349644) acetic acid to form this compound are not extensively detailed in the provided results, the synthesis of the diphenhydramine component typically involves the alkylation of an amine with a suitable halide or through reductive amination.
One described approach for synthesizing a related compound involves the N-alkylation of a piperazine (B1678402) intermediate with a propyl bromide derivative. This two-step protocol utilizes dimethylsulfoxide (DMSO) as a solvent at 80°C for 12 hours. Purification of the product can be achieved via column chromatography. Key challenges in such alkylation methods can include regioselectivity issues and the formation of di-alkylated byproducts, necessitating rigorous separation techniques.
Reductive amination offers an alternative strategy, potentially providing superior stereochemical control. This method involves the condensation of an amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). epo.org A reported reductive amination protocol for a related synthesis achieved a 72% yield under optimized conditions using a tetrahydrofuran (B95107) (THF)/methanol solvent system (4:1 v/v) with triethylamine (B128534) as a catalyst at 25°C for 8 hours. Maintaining a specific pH range (6.5–7.0) throughout the reaction can help minimize epimerization.
The synthesis of the acefylline acetic acid component would involve functionalizing the xanthine (B1682287) core of acefylline (1,3-dimethyl-7H-purine-2,6-dione) with an acetic acid group. While the exact pathway for this specific functionalization in the context of this compound synthesis is not provided, typical reactions for introducing carboxylic acid functionalities include alkylation with haloacetic acids or oxidation of a suitable precursor.
Optimization Strategies for this compound Production
Optimization strategies in the synthesis of this compound or its components aim to improve yield, purity, and efficiency. For alkylation reactions, optimizing parameters such as solvent, temperature, and reaction time can enhance the yield and minimize byproduct formation. As demonstrated in the reductive amination example, optimizing the solvent system, catalyst, reaction duration, and pH can significantly impact the yield and stereochemical purity.
Purification methods, such as column chromatography and crystallization, are crucial for obtaining high-purity this compound. Vacuum distillation can be employed to reduce residual solvents.
Data from a reported alkylation reaction are summarized below:
| Parameter | Value |
| Solvent | Dimethylsulfoxide (DMSO) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 58–64% |
| Purity (HPLC) | 95–97% |
Novel Approaches in this compound Synthesis
Novel approaches in chemical synthesis often focus on improving efficiency, selectivity, and sustainability.
Stereoselective Synthesis of this compound and its Enantiomers
Stereoselective synthesis is crucial for compounds with chiral centers, ensuring the production of a specific stereoisomer. While the this compound structure itself, as a compound of diphenhydramine and acefylline acetic acid, does not inherently possess chiral centers in the core structures shown, the diphenhydramine component (2-benzhydryloxy-N,N-dimethylethanamine) does not have a chiral center. However, related amine synthesis and novel synthetic methodologies in medicinal chemistry often explore stereoselective routes. nih.govresearchgate.net
Catalytic asymmetric synthesis is a breakthrough in the synthesis of chiral amines, which could be relevant for the diphenhydramine component or analogous structures. Asymmetric hydrogenation of imine intermediates using chiral catalysts, such as the (R)-BINAP-Ru complex, has been shown to achieve high enantiomeric excess (ee). This approach offers advantages such as reduced reliance on chiral auxiliaries, scalability, and compatibility with continuous flow reactors.
Data from a catalytic asymmetric synthesis are summarized below:
| Metric | Value |
| Catalyst Loading | 0.5 mol% |
| Hydrogen Pressure | 50 psi |
| Enantiomeric Excess | 89% |
| Space-Time Yield | 12 g/L/h |
Solid-phase synthesis techniques are also being explored in advanced synthetic strategies, enabling rapid purification and combinatorial approaches.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. rsc.org While specific examples directly related to this compound synthesis are limited in the provided results, the broader field of chemical synthesis is moving towards greener methodologies.
Utilizing more environmentally friendly solvents, such as water, is a key aspect of green chemistry. nih.gov Metal-free synthesis approaches are also being developed to avoid the use of potentially toxic metal catalysts. nih.gov For example, a metal-free synthesis of glycine (B1666218) betaine (B1666868) derivatives has been reported using blue LED light in water. nih.gov
Efficient synthetic routes that minimize the number of steps and reduce waste generation align with green chemistry principles. nih.gov The use of renewable resources as starting materials is another important aspect. rsc.org Betaine itself, for instance, can be obtained from natural sources like sugar beets or produced by chemical synthesis. nih.gov
Optimization strategies that improve yield and reduce byproduct formation also contribute to a greener process by minimizing waste.
Molecular Mechanisms of Bietanautine Action
Biochemical and Cellular Targets of Bietanautine
The biochemical and cellular targets of this compound are largely associated with the known targets of its active moieties.
Identification of Receptor Interactions and Binding Affinities of this compound
Based on its composition, a primary target influenced by this compound is the histamine (B1213489) H₁ receptor, due to the presence of diphenhydramine (B27). Diphenhydramine is known to act as an antagonist at this receptor, competing with histamine for binding sites on effector cells mims.comnih.gov. This interaction is central to its classification as an antihistamine truemeds.in.
Specific binding affinity data (such as Ki or IC50 values) for this compound as a whole compound at the histamine H₁ receptor or other potential receptors are not extensively detailed in the provided search results. However, the established activity of diphenhydramine against the H₁ receptor is a key aspect of this compound's pharmacological profile.
Enzymatic Modulation and Pathway Perturbations by this compound
Information directly pertaining to the enzymatic modulation and pathway perturbations specifically induced by this compound as a complete compound is limited in the search results. However, some data suggest this compound can act as a weak inhibitor of certain enzymes and transporters. This compound has been identified as a weak inhibitor of CYP2D6, OCT1, and OCT2.
While diphenhydramine is known to be metabolized by CYP2D6 mims.com, the inhibitory effect of this compound on this enzyme is described as weak. The clinical significance of this weak inhibition by this compound is not elaborated upon in the provided sources. Similarly, the implications of this compound's weak inhibition of Organic Cation Transporter 1 (OCT1) and Organic Cation Transporter 2 (OCT2) are not detailed.
Perturbations in cellular pathways by this compound would likely stem from the activities of its components. Diphenhydramine's antagonism of the H₁ receptor affects downstream signaling cascades typically mediated by histamine. Additionally, diphenhydramine has been shown to induce apoptosis in melanoma cells by suppressing the STAT3/MCL-1 survival signaling pathway. Whether this compound as a compound exerts a similar effect on this pathway is not explicitly stated, but it is a potential area influenced by its diphenhydramine component. Acefyllinate's actions as an adenosine (B11128) receptor antagonist and phosphodiesterase inhibitor would also inherently lead to perturbations in related signaling pathways, though the specific impact within the this compound context is not detailed.
Intracellular Signaling Cascades Influenced by this compound
The influence of this compound on intracellular signaling cascades is primarily inferred from the known activities of its constituent parts.
Downstream Effects on Gene Expression and Protein Regulation by this compound
Direct research findings specifically detailing the downstream effects of this compound on gene expression and protein regulation are not prominently featured in the provided search results. However, given that its component diphenhydramine can suppress the STAT3/MCL-1 survival signaling pathway which is involved in regulating gene expression related to cell survival, it is plausible that this compound could indirectly influence the expression of genes and regulation of proteins downstream of this pathway.
The impact of acefyllinate's activity on adenosine receptors and phosphodiesterase enzymes could also lead to changes in intracellular signaling molecules like cyclic AMP (cAMP), which in turn can affect gene expression and protein activity. However, specific data for this compound are not available in the provided sources.
Cross-talk with Other Signaling Pathways Modulated by this compound
Detailed information regarding the cross-talk between signaling pathways modulated by this compound is not available in the provided search results. While the individual components, diphenhydramine and acefyllinate, are known to interact with pathways (histamine signaling, potentially STAT3/MCL-1, adenosine signaling, and pathways regulated by phosphodiesterase activity), the specific interactions and cross-talk induced by the combined this compound compound have not been described in the retrieved literature. Research on the intricate interplay between these pathways under the influence of this compound would be necessary to elucidate this aspect of its molecular mechanism.
Preclinical Pharmacological Investigations of Bietanautine
In Vitro Pharmacological Profiling of Bietanautine
In vitro studies provide controlled environments to investigate the direct effects of a compound on biological systems at the cellular or tissue level. This profiling helps to identify potential targets and understand the cellular mechanisms influenced by the compound.
Cellular Assays for this compound Activity
Cellular assays are widely used to assess a compound's effects on various cellular processes, such as cell viability, proliferation, migration, signaling pathway modulation, and receptor binding affinity. For a compound like this compound, which has been mentioned in the context of being an antiemetic google.com.nagoogleapis.comgoogleapis.comgoogle.comepo.orggoogle.comtypepad.comgoogle.comgoogle.comgoogle.comrpxcorp.com, cellular assays might typically involve evaluating its interaction with receptors known to be involved in the emetic reflex, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT3, or histamine (B1213489) H1 receptors. Assays measuring the functional consequences of these interactions in relevant cell lines could also be performed. However, specific data on the results of such cellular assays for this compound were not found in the provided search results.
Organotypic Culture Studies with this compound
Organotypic cultures involve maintaining the structure and function of tissues or small organs in a laboratory setting, providing a more complex and physiologically relevant model than dissociated cell cultures. These studies can offer insights into a compound's effects on tissue-level responses and interactions. For a compound with potential effects on the gastrointestinal system or neural pathways involved in emesis, organotypic cultures of gut tissue or relevant brain regions could be utilized. These studies might assess effects on neurotransmitter release, muscle contractility, or tissue viability and function. Specific data from organotypic culture studies with this compound were not available in the provided search results.
In Vivo Animal Model Studies with this compound
In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole organism context. These studies utilize various animal species and models designed to mimic aspects of the condition or biological process targeted by the compound.
Murine and Rodent Models for this compound Efficacy Studies
Murine (mouse) and other rodent models (such as rats) are commonly used in preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology nih.govscantox.comvimta.comnih.gov. For evaluating antiemetic properties, specific rodent models of nausea and vomiting, often induced by various stimuli (e.g., motion, toxins, chemotherapy agents), could be employed. These studies would typically measure parameters such as the frequency or severity of emetic responses in treated animals compared to control groups. While this compound is listed as an antiemetic and murine models are generally used in preclinical testing google.com.nagoogle.com, specific efficacy data for this compound in murine or rodent models of emesis were not found in the provided search results.
Non-Rodent Animal Models in this compound Research
In addition to rodents, non-rodent animal models are often required in preclinical safety and efficacy testing to provide data from a second species, as recommended by regulatory guidelines scantox.comvimta.comnih.govapconix.com. Commonly used non-rodent species include dogs and non-human primates scantox.comvimta.comnih.govapconix.com. Some non-rodent species, such as ferrets or dogs, are known to exhibit emetic responses that are physiologically closer to humans than those of rodents, making them potentially more relevant models for evaluating antiemetic efficacy. scantox.comvimta.com. Studies in these models would similarly assess the compound's ability to prevent or reduce emetic episodes induced by various stimuli. While non-rodent models are standard for preclinical evaluation scantox.comvimta.comapconix.com, specific efficacy data for this compound in non-rodent animal models were not available in the provided search results.
Structure Activity Relationship Sar and Derivatives of Bietanautine
Design and Synthesis of Bietanautine Analogues
The design and synthesis of this compound analogues would typically involve modifications to either the diphenhydramine (B27) moiety, the acefyllinate moiety, or the nature of the salt linkage. Rational design approaches would be guided by the known activities of the parent compounds and the desired pharmacological outcomes for the derivatives.
Rational Design Based on Lead Optimization of this compound
Rational design in the context of this compound analogues would likely focus on optimizing properties such as activity at target receptors (e.g., histamine (B1213489) H₁ receptors for the diphenhydramine part, and potentially adenosine (B11128) receptors or phosphodiesterases for the acefyllinate part), solubility, stability, and potentially reducing unwanted side effects associated with the parent compounds. Lead optimization strategies generally involve systematic structural modifications to a lead compound to enhance its desirable properties typepad.comnih.gov. For this compound, this could involve:
Modifications to the Diphenhydramine Moiety: Altering the substitution patterns on the phenyl rings, modifying the ether linkage, or changing the tertiary amine group could impact histamine receptor binding affinity and selectivity.
Modifications to the Acefyllinate Moiety: Structural changes to the theophylline (B1681296) core or the acetic acid side chain of acefyllinate could influence its activity on targets like adenosine receptors or phosphodiesterases.
Modification of the Salt Linkage: While this compound is a di(acefyllinate) salt, exploring other salt forms or even covalent linkages between modified diphenhydramine and acefylline (B349644) structures could lead to new analogues with altered properties.
Based on the known structure of this compound as a salt of diphenhydramine and acefyllinate nih.gov, rational design efforts would aim to leverage the pharmacological insights from both components. For instance, if the goal is to enhance bronchodilation while maintaining antihistaminic activity, modifications might focus on optimizing the acefyllinate portion while preserving the key structural features of diphenhydramine responsible for H₁ antagonism.
High-Throughput Synthesis and Screening of this compound Derivatives
High-throughput synthesis and screening (HTS) techniques could be applied to rapidly generate and evaluate libraries of this compound derivatives invivochem.cn. Given the synthetic routes mentioned for this compound, such as alkylation methods nih.gov, parallel synthesis approaches could be employed to create a diverse set of analogues by varying the substituents on the diphenhydramine and/or acefyllinate components.
Solid-phase synthesis techniques, as mentioned in the context of this compound synthesis, are particularly amenable to HTS applications, allowing for rapid purification and combinatorial optimization nih.gov. This would enable the creation of large libraries of compounds with systematic variations.
Following synthesis, HTS would involve rapid in vitro assays to screen these derivatives for desired biological activities, such as receptor binding affinity, enzyme inhibition, or cellular responses. The feasibility of high-throughput screening for compounds like this compound has been indicated nih.govinvivochem.cn.
While specific data tables detailing the synthesis yields or library sizes for this compound derivatives from HTS are not available in the provided search results, the general principles of HTS would apply:
Parallel Synthesis: Performing multiple synthesis reactions simultaneously in a multi-well plate format.
Automated Liquid Handling: Using robotic systems for precise and rapid transfer of reagents and samples.
Miniaturized Assays: Conducting biological assays in small volumes to conserve compounds and reagents.
Automated Data Analysis: Using software to quickly process and interpret large datasets from screening experiments.
Functional Characterization of this compound Derivatives
Functional characterization of this compound derivatives is essential to understand how structural modifications impact their biological activity and to elucidate SAR principles.
Elucidation of SAR Principles for this compound Derivatives
Elucidating SAR principles for this compound derivatives would involve correlating the structural variations in the synthesized analogues with their observed biological activities. This process typically involves:
Identifying Key Pharmacophores: Determining which parts of the molecule are essential for activity at specific targets.
Mapping the Binding Site: Understanding how the molecule interacts with its target protein(s) at a molecular level.
Analyzing the Impact of Substituents: Assessing how changes in functional groups, their positions, and their electronic and steric properties affect activity.
Advanced Analytical Methodologies for Bietanautine
Chromatographic Techniques for Bietanautine Quantification and Purity Assessment
Chromatographic methods are fundamental for separating and quantifying components within a mixture, as well as assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used techniques in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile. It involves separating compounds based on their interactions with a stationary phase and a mobile phase. While HPLC is a standard method for analyzing pharmaceutical compounds and is mentioned in the context of compound analysis google.comnih.govresearchgate.netsielc.com, specific detailed HPLC methods, such as column type, mobile phase composition, flow rate, and detection wavelength, specifically optimized for the quantification and purity assessment of this compound, were not found in the provided search results. HPLC coupled with mass spectrometry (HPLC-MS) is also a powerful technique for purity checks and identification nih.govanalytice.comorffa.comsci-hub.se.
Gas Chromatography (GC) Approaches for this compound
GC is typically used for the analysis of volatile or semi-volatile compounds. It involves separating compounds based on their partitioning between a stationary phase and a mobile gas phase. While GC, often coupled with mass spectrometry (GC-MS), is a common analytical technique nih.govanalytice.comgoogle.comgoogle.com, specific GC approaches for the analysis of this compound were not detailed in the available information. The applicability of GC to this compound would depend on its volatility or the feasibility of preparing a volatile derivative.
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques provide valuable information about the structure and identity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
NMR spectroscopy is a powerful technique for determining the structural elucidation of organic molecules by providing information about the arrangement of atoms within the molecule. It is mentioned as a method for structural confirmation google.comgoogle.comgoogle.com.nagoogle.com. While NMR is a standard technique for characterizing pharmaceutical compounds like this compound, specific NMR data (e.g., ¹H NMR or ¹³C NMR chemical shifts, coupling constants) explicitly for this compound were not found in the provided search results.
Emerging Research Directions for Bietanautine
Potential Novel Therapeutic Applications Beyond Antiemetic Use for Bietanautine
While traditionally recognized for its antiemetic activity, this compound's potential therapeutic scope may extend to other areas. Research into novel applications often involves investigating a compound's interactions with various biological targets and pathways. Although specific detailed findings on this compound's novel therapeutic applications beyond antiemetic use are not extensively detailed in the provided search results, the broader context of drug discovery and repurposing suggests potential avenues. For instance, some compounds initially identified for one use may exhibit activity in other disease states by influencing different molecular mechanisms. The search results indicate that antiemetic agents, including this compound, have been mentioned in the context of combination therapies, such as in methods for treating cancer, although this primarily highlights its known antiemetic role in managing side effects of cancer treatments like chemotherapy. google.comgoogle.comgoogle.comgoogle.com The exploration of a compound's effects on various biological processes, potentially revealed through 'omics' technologies, could uncover such novel applications.
Integration of Omics Technologies in this compound Research
The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial in modern pharmacological research to gain a comprehensive understanding of a compound's biological effects. nih.govmdpi.comcore.ac.uknih.gov These technologies allow for the large-scale analysis of biological molecules, providing insights into how a system responds to a compound like this compound at the genetic, transcript, protein, and metabolite levels.
Transcriptomics: RNA sequencing (RNA-seq) can identify genes that are differentially expressed after treatment with this compound, indicating potential pathways influenced by the compound.
Proteomics: Techniques like SILAC labeling and mass spectrometry can quantify changes in protein abundance, revealing which proteins are affected by this compound and offering clues about its mechanisms of action and potential off-target effects. nih.govresearchgate.net Proteomic analysis can also help in understanding protein-protein interaction networks altered by the compound. researchgate.net
Metabolomics: The study of all metabolites in a system can provide a direct snapshot of the biochemical state and how it is altered by this compound. mdpi.comnih.govfrontiersin.org Changes in metabolite profiles can reflect the activation or inhibition of specific metabolic pathways. frontiersin.org
Integrating data from these different omics layers can provide a more holistic view of this compound's impact on biological systems, potentially identifying biomarkers of response or revealing previously unknown therapeutic targets. nih.govmdpi.comcore.ac.uk While specific multi-omics studies on this compound were not found, the methodologies described in the search results for other compounds highlight the potential of these approaches for future this compound research. frontiersin.orgresearchgate.netnih.gov
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling play a vital role in understanding the interaction of small molecules like this compound with biological targets at the atomic and molecular levels. kallipos.grtarosdiscovery.comanu.edu.aulibretexts.orggoogle.com These methods can provide insights into binding affinities, interaction sites, and the conformational changes that occur upon binding.
Techniques used in this area include:
Molecular Docking: Predicting the preferred orientation and binding affinity of this compound to a known or predicted target protein structure. This can help identify potential protein targets and understand the key interactions involved.
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound and its target over time, providing information about the stability of the complex and the flexibility of the binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of this compound and its analogs to their biological activity, which can guide the design of new compounds with improved properties.
Quantum Chemistry Calculations: Providing a more accurate description of the electronic structure and properties of this compound, which can be crucial for understanding its reactivity and interactions, particularly covalent modifications if applicable. libretexts.org
Computational methods can help in understanding the nature of interactions, such as hydrogen bonding, van der Waals forces, and potentially cation-pi interactions, which have been shown to be important in the binding of similar molecules like betaine (B1666868) to proteins. nih.govnih.gov By modeling the interaction of this compound with potential targets, researchers can gain a deeper understanding of its mechanism of action and predict its behavior in biological systems. kallipos.grtarosdiscovery.comanu.edu.augoogle.com This is particularly relevant for understanding binding sites and the potential for covalent or non-covalent interactions. google.comgoogle.com
Q & A
Q. How can I ensure reproducibility when replicating this compound studies across labs?
- Methodological Answer :
- Detailed protocols : Share step-by-step methods, including instrument calibration data.
- Open science : Deposit raw data in repositories (e.g., Zenodo) with metadata compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
